molecular formula C19H27FN4O B4059125 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine

Cat. No.: B4059125
M. Wt: 346.4 g/mol
InChI Key: AMUKOPBDKQIZEN-UHFFFAOYSA-N
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Description

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group, a methoxyethyl group, and a piperidine ring

Scientific Research Applications

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine is unique due to its combination of a fluorophenyl group, a methoxyethyl group, and a piperidine ring, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O/c1-23-9-7-18(8-10-23)24(11-12-25-2)14-16-13-21-22-19(16)15-3-5-17(20)6-4-15/h3-6,13,18H,7-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUKOPBDKQIZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CCOC)CC2=C(NN=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine
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N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-(2-methoxyethyl)-1-methylpiperidin-4-amine

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